molecular formula C13H18Cl2N2O3S B511508 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide CAS No. 321714-55-0

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide

Cat. No. B511508
CAS RN: 321714-55-0
M. Wt: 353.3g/mol
InChI Key: YHPAGQNWAPAJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide, also known as DMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to inhibit the activity of the TRPV1 channel, which is involved in pain perception. It has also been shown to affect the release of glutamate and GABA, which are critical in neuronal signaling.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the TRPV1 channel, which is involved in pain perception. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to affect the release of neurotransmitters, such as glutamate and GABA, which play a critical role in neuronal signaling. Additionally, 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have an effect on the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide is also highly soluble in water, which makes it easy to use in aqueous solutions. However, there are also some limitations to the use of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have an inhibitory effect on the activity of certain enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide in scientific research. One area of interest is the development of new drugs that target the TRPV1 channel, which is involved in pain perception. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have an inhibitory effect on this channel, and further research could lead to the development of new pain medications. Additionally, 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide could be used in the development of new treatments for neurological disorders, such as epilepsy and Parkinson's disease. Finally, further research could be conducted to better understand the mechanism of action of 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide, which could lead to the development of new drugs that target ion channels and neurotransmitter release.

Synthesis Methods

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 3,4-dichlorobenzenesulfonyl chloride with morpholine and 3-chloropropanol. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.

Scientific Research Applications

3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain perception. 3,4-dichloro-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to have an effect on the release of neurotransmitters, such as glutamate and GABA, which play a critical role in neuronal signaling.

properties

IUPAC Name

3,4-dichloro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3S/c14-12-3-2-11(10-13(12)15)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPAGQNWAPAJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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